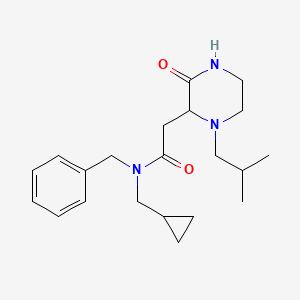
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide (COH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a carbohydrazide group. COH has been synthesized by various methods, and its synthesis method has been optimized to improve its yield and purity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In addition, this compound has been shown to have good bioavailability, which makes it a potential candidate for drug development. This compound has been shown to have a significant effect on the levels of various biomarkers, such as cytokines, growth factors, and oxidative stress markers.
実験室実験の利点と制限
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has several advantages for lab experiments, including its high yield, low toxicity, and good bioavailability. However, this compound has some limitations, including its limited solubility in water and its instability under certain conditions.
将来の方向性
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has several potential future directions, including its use as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensors, and electronics. In addition, this compound can be further evaluated for its potential applications in drug development, material science, and agriculture. Furthermore, the mechanism of action of this compound can be further elucidated to understand its potential therapeutic targets.
合成法
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has been synthesized by various methods, including the reaction of 4-cyano-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate, followed by the reaction with acetic anhydride. The synthesis method has been optimized to improve its yield and purity. The optimized method involves the reaction of 4-cyano-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst, followed by the reaction with acetic anhydride. The yield of this compound using this method is higher than other reported methods.
科学的研究の応用
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been evaluated for its anticancer, antitumor, and antifungal activities. In material science, this compound has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensors, and electronics. In agriculture, this compound has been evaluated for its herbicidal and insecticidal activities.
特性
IUPAC Name |
N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWURJPBHBWUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NON=C1C(=NN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)C1=NON=C1/C(=N\N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5427621.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5427633.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427644.png)
![3-[(4-acetylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5427648.png)
![methyl 2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5427654.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5427662.png)
![1'-[(3-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427665.png)

![isopropyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427676.png)
![7-(3-chloro-4-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5427693.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5427698.png)

![N,1-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5427716.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5427722.png)